Clavatadine B
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Overview
Description
Clavatadine B is a marine natural product isolated from the sponge Suberea clavata, found in the Great Barrier ReefThis compound has attracted significant attention due to its biological activity, particularly its role as a selective inhibitor of human blood coagulation factor XIa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of clavatadine B involves a convergent approach that utilizes early-stage guanidinylation. The synthesis begins with the preparation of key intermediates derived from L-tyrosine and butane-1,4-diamine. These intermediates undergo amide coupling to form the core structure of this compound. The final steps involve global deprotection to yield the target compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most production is carried out in research laboratories using the synthetic routes described above.
Chemical Reactions Analysis
Types of Reactions
Clavatadine B undergoes various chemical reactions, including:
Oxidation: The brominated phenol group can be oxidized under specific conditions.
Reduction: The oxime functionality can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols or amines.
Scientific Research Applications
Clavatadine B has several scientific research applications:
Chemistry: Used as a model compound for studying brominated marine natural products.
Biology: Investigated for its role in marine chemical ecology and its interactions with marine organisms.
Mechanism of Action
Clavatadine B exerts its effects by selectively inhibiting human blood coagulation factor XIa. The compound binds to the active site of the enzyme, preventing the conversion of factor XI to its active form, which is essential for the blood coagulation cascade. This inhibition reduces the likelihood of excessive clot formation (thrombosis) while allowing normal coagulation to occur .
Comparison with Similar Compounds
Clavatadine B is part of a family of compounds that includes clavatadine A, clavatadine C, clavatadine D, and clavatadine E. These compounds share similar structural features but differ in their biological activities and specific functional groups. For example:
Clavatadine A: Potent inhibitor of human blood coagulation factor XIa, similar to this compound.
Clavatadine C: Exhibits cytotoxic activity against various cancer cell lines.
Clavatadine D and E: Show activity against different types of human brain tumors.
This compound is unique due to its specific inhibition of human blood coagulation factor XIa, making it a promising lead compound for developing new anticoagulant drugs.
Properties
Molecular Formula |
C14H19Br2N5O4 |
---|---|
Molecular Weight |
481.14 g/mol |
IUPAC Name |
[2-(2-amino-2-oxoethyl)-3,5-dibromo-4-hydroxyphenyl] N-[4-(diaminomethylideneamino)butyl]carbamate |
InChI |
InChI=1S/C14H19Br2N5O4/c15-8-6-9(7(5-10(17)22)11(16)12(8)23)25-14(24)21-4-2-1-3-20-13(18)19/h6,23H,1-5H2,(H2,17,22)(H,21,24)(H4,18,19,20) |
InChI Key |
AAAZGBHLLCPNHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)CC(=O)N)OC(=O)NCCCCN=C(N)N |
Origin of Product |
United States |
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